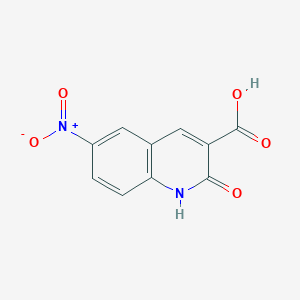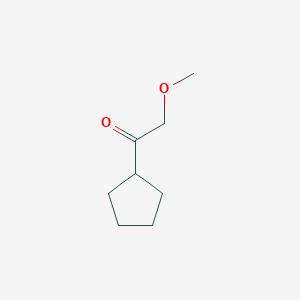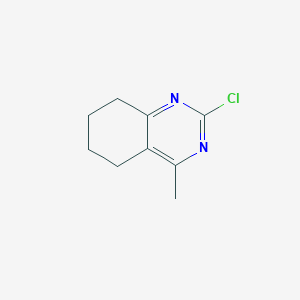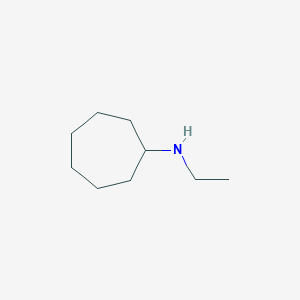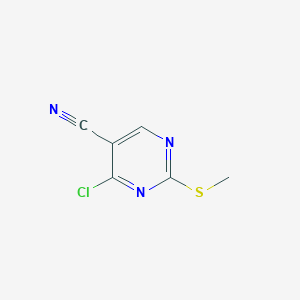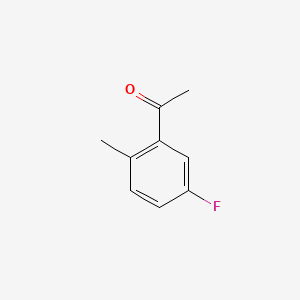
5'-氟-2'-甲基苯乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Fluoro-2’-methylacetophenone is an organic compound with the molecular formula C9H9FO It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom at the 5’ position and a methyl group at the 2’ position
科学研究应用
5’-Fluoro-2’-methylacetophenone has a broad range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and dyes.
生化分析
Biochemical Properties
5’-Fluoro-2’-methylacetophenone plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially affecting their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins .
Cellular Effects
The effects of 5’-Fluoro-2’-methylacetophenone on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, 5’-Fluoro-2’-methylacetophenone can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 5’-Fluoro-2’-methylacetophenone exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions can result in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-Fluoro-2’-methylacetophenone can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 5’-Fluoro-2’-methylacetophenone remains stable under ambient temperature conditions, but its degradation products may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5’-Fluoro-2’-methylacetophenone vary with different dosages in animal models. At lower doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects may also be observed at high doses, including potential impacts on organ function and overall health . Threshold effects, where a specific dosage level leads to a sudden change in biological activity, have also been reported .
Metabolic Pathways
5’-Fluoro-2’-methylacetophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of enzymes involved in key metabolic processes, potentially altering the levels of specific metabolites . These interactions can have downstream effects on cellular metabolism and overall biochemical function .
Transport and Distribution
Within cells and tissues, 5’-Fluoro-2’-methylacetophenone is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity . The transport and distribution of 5’-Fluoro-2’-methylacetophenone are critical factors that determine its overall effects on cellular function .
Subcellular Localization
The subcellular localization of 5’-Fluoro-2’-methylacetophenone plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 5’-Fluoro-2’-methylacetophenone can influence its interactions with biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Fluoro-2’-methylacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenol and fluorine-containing reagents.
Fluorination: The phenol group is first protected, and then the fluorine atom is introduced at the 5’ position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Acetylation: The protected phenol is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride to introduce the acetyl group at the 1’ position.
Deprotection: Finally, the protecting group is removed to yield 5’-Fluoro-2’-methylacetophenone.
Industrial Production Methods
In an industrial setting, the production of 5’-Fluoro-2’-methylacetophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
5’-Fluoro-2’-methylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 5’-Fluoro-2’-methylbenzoic acid.
Reduction: 5’-Fluoro-2’-methylphenylethanol.
Substitution: 5’-Methoxy-2’-methylacetophenone.
作用机制
The mechanism of action of 5’-Fluoro-2’-methylacetophenone involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s reactivity and ability to form stable intermediates. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research to elucidate its full mechanism of action.
相似化合物的比较
Similar Compounds
2’-Methylacetophenone: Lacks the fluorine atom, resulting in different reactivity and properties.
5’-Fluoroacetophenone: Lacks the methyl group, affecting its steric and electronic characteristics.
4’-Fluoro-2’-methylacetophenone: Fluorine atom is at a different position, leading to variations in chemical behavior.
Uniqueness
5’-Fluoro-2’-methylacetophenone is unique due to the combined presence of both the fluorine atom and the methyl group, which impart distinct electronic and steric effects
属性
IUPAC Name |
1-(5-fluoro-2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNFQEFWFYTFAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571683 |
Source


|
| Record name | 1-(5-Fluoro-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29427-49-4 |
Source


|
| Record name | 1-(5-Fluoro-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Acetonitrile, [(4-nitrophenyl)thio]-](/img/structure/B1355109.png)
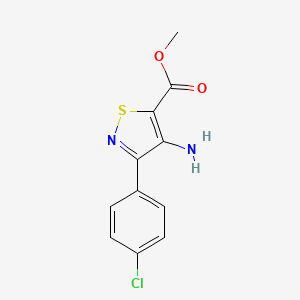
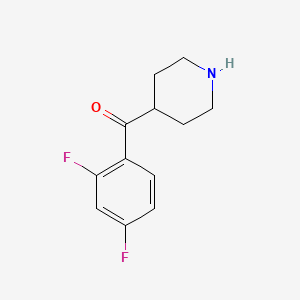
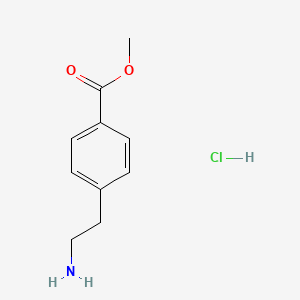

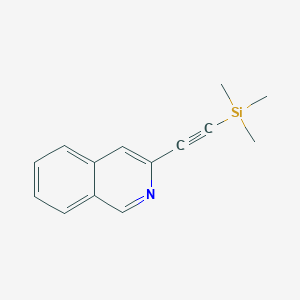
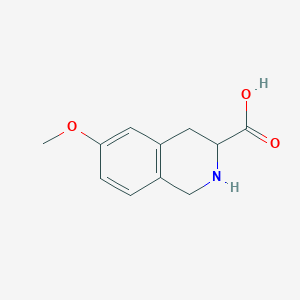
![4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1355127.png)
![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride](/img/structure/B1355130.png)
